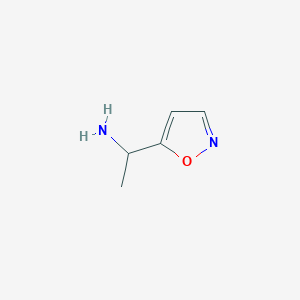

1-ISOXAZOL-5-YL-ETHYLAMINE

Beschreibung

Historical Context of Isoxazole (B147169) Derivatives in Organic Chemistry

The study of isoxazoles dates back to the late 19th century, with their initial synthesis marking a significant step in heterocyclic chemistry. frontiersin.org One of the foundational methods for constructing the isoxazole ring, first discovered by Claisen in 1888, involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. frontiersin.orgyoutube.com This condensation reaction remains a straightforward and widely used approach. youtube.com

Another cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the creation of a wide variety of substituted isoxazoles with good regioselectivity. organic-chemistry.orgnanobioletters.com Over the years, numerous advancements have been made, including the development of metal-catalyzed (often copper-catalyzed) and metal-free synthetic routes, as well as green chemistry approaches to improve efficiency and reduce environmental impact. rsc.orgnih.govnih.gov The weak N-O bond within the isoxazole ring is a key feature; it maintains aromatic stability for manipulating substituents, yet can be cleaved under specific conditions, making isoxazoles valuable synthetic intermediates for creating other complex molecules. mdpi.combenthamdirect.com

Significance of the Isoxazole Ring System in Medicinal Chemistry and Agrochemical Research

The isoxazole moiety is a prominent structural motif in both medicinal and agrochemical research due to its wide spectrum of biological activities. nih.govresearchgate.net In medicinal chemistry, isoxazole derivatives have been developed as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and neuroprotective agents. rsc.orgresearchgate.net The structural features of the isoxazole ring allow for diverse non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking. rsc.org

In the agrochemical sector, certain isoxazole derivatives exhibit potent herbicidal, fungicidal, and insecticidal properties. benthamdirect.comresearchgate.netarcjournals.org Compounds like isoxaben (B1672637) serve as effective herbicides. wikipedia.org The adaptability of the isoxazole scaffold allows chemists to fine-tune the biological activity and physical properties of molecules to meet the specific demands of pharmaceutical and agricultural applications. benthamdirect.comresearchgate.net

The isoxazole ring is a core component of numerous biologically active molecules, spanning both natural products and synthetic drugs. mdpi.comnih.gov Its presence is noted in several FDA-approved pharmaceuticals, highlighting its clinical importance. rsc.orgnih.gov For instance, the antibiotic Cloxacillin and the anticonvulsant Zonisamide feature an isoxazole ring, demonstrating its utility in treating a range of conditions. ajrconline.orgnih.gov The COX-2 inhibitor Valdecoxib and the antipsychotic drug Risperidone also incorporate this heterocyclic system. wikipedia.orgnih.gov The prevalence of this scaffold in successful drugs underscores its value in drug design and development.

Table 1: Examples of Bioactive Molecules Containing the Isoxazole Ring

| Compound Name | Class | Biological Activity/Use |

|---|---|---|

| Cloxacillin | Antibiotic | Beta-lactamase resistant antibacterial. wikipedia.org |

| Dicloxacillin | Antibiotic | Beta-lactamase resistant antibacterial. nih.gov |

| Flucloxacillin | Antibiotic | Beta-lactamase resistant antibacterial. nih.gov |

| Sulfamethoxazole | Antibiotic | Bacteriostatic, used for urinary tract infections. ajrconline.org |

| Valdecoxib | Anti-inflammatory | COX-2 inhibitor. wikipedia.orgnih.gov |

| Zonisamide | Anticonvulsant | Used in the treatment of epilepsy. nih.gov |

| Risperidone | Antipsychotic | Used to treat schizophrenia and bipolar disorder. nih.gov |

| Leflunomide | Immunosuppressant | Used to treat rheumatoid arthritis. wikipedia.orgnih.gov |

| Danazol | Synthetic Steroid | Used to treat endometriosis. wikipedia.orgnih.gov |

| Ibotenic acid | Natural Product | Neurotoxin found in mushrooms. wikipedia.orgnih.gov |

| Muscimol | Natural Product | Psychoactive compound, GABAA agonist. wikipedia.orgnih.gov |

| Isoxaben | Herbicide | Agrochemical used for weed control. wikipedia.org |

The isoxazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govtaylorandfrancis.com This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, thus serving as a versatile template for designing novel bioactive compounds. researchgate.nettaylorandfrancis.com The isoxazole's electronic properties, its ability to act as a bioisostere for other rings like furan (B31954) or pyridine (B92270), and its capacity to engage in various intermolecular interactions contribute to this status. rsc.org Its unique structure enables high-affinity binding to a range of receptors and enzymes. mdpi.com This versatility allows medicinal chemists to use the isoxazole core to develop new generations of drugs for a wide array of diseases, including cancer, infections, and neuropsychiatric disorders. espublisher.comresearchgate.net

Incorporating an isoxazole ring into a molecule is a common strategy in drug design to enhance its physicochemical properties. nih.govresearchgate.net The introduction of this heterocycle can improve a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. rsc.org Structural modifications involving the isoxazole moiety can lead to better drug-like characteristics, such as improved aqueous solubility and metabolic stability. mdpi.combohrium.comnih.gov For example, replacing a different chemical group with an isoxazole ring can optimize a drug candidate's pharmacokinetic properties, potentially leading to increased efficacy and a better safety profile. researchgate.net This strategic integration is a key reason for the prevalence of isoxazole-containing compounds in both preclinical and clinical development pipelines. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUDZFNGAFNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695822 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-75-6 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways for Isoxazole (B147169) Formation

The synthesis of the isoxazole ring can be achieved through several routes, with two of the most prominent being the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. benthamdirect.comresearchgate.net

Proposed Mechanisms for Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazole derivatives. scielo.brresearchgate.net A common strategy involves the reaction of an aldehyde, a β-dicarbonyl compound (such as methyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netscielo.br

One proposed mechanism for the formation of isoxazol-5(4H)-ones begins with the activation of the β-dicarbonyl compound by a catalyst, followed by a nucleophilic attack from hydroxylamine hydrochloride to form an oxime intermediate. scielo.br Subsequent cyclization of this oxime yields the isoxazole ring. scielo.br This is then followed by a Knoevenagel condensation with an aldehyde to produce the final product. scielo.br

Another pathway in multicomponent reactions involves the initial condensation of the aldehyde with malononitrile (B47326) (a dicarbonyl equivalent) to form an arylidene malononitrile. This intermediate then reacts with hydroxylamine to form the 5-amino-isoxazole-4-carbonitrile product. d-nb.info The regioselectivity of these reactions can often be controlled by factors such as pH and reaction temperature. organic-chemistry.org

A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-diketone by a base to form a carbanion. This carbanion then adds to the carbon of a nitrile oxide to form an intermediate which, after bond rotation to alleviate steric hindrance, undergoes intramolecular cyclization and subsequent dehydration to yield the final isoxazole product. beilstein-journals.org

| Reactants | Catalyst/Conditions | Key Intermediates | Product Type |

| Aldehyde, β-dicarbonyl compound, Hydroxylamine hydrochloride | Acid catalyst, Protic solvent | Oxime, Isoxazole | Isoxazol-5(4H)-one |

| Aldehyde, Malononitrile, Hydroxylamine | Basic catalyst (e.g., K2CO3 in glycerol) | Arylidene malononitrile | 5-amino-isoxazole-4-carbonitrile |

| 1,3-Diketone, Nitrile oxide | Base (e.g., DIPEA) | Carbanion, Nitrile oxide adduct | 3,4,5-trisubstituted isoxazole |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization presents another powerful strategy for constructing the isoxazole ring. One such method involves the oxidation of propargylamines to their corresponding oximes, followed by a copper-catalyzed intramolecular cyclization. organic-chemistry.org This process is highly regiospecific and accommodates a wide range of functional groups. organic-chemistry.org The mechanism proceeds through the formation of Z and E isomers of the oxime, with the Z-isomer readily undergoing cyclization. organic-chemistry.org Copper(I) chloride not only mediates the cyclization but also facilitates the isomerization of the less reactive E-isomer to the Z-isomer, ensuring high yields. organic-chemistry.org

Another example is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, which can be efficiently catalyzed by hypervalent iodine(III) species. nih.gov Mechanistic studies suggest that a hydroxy(aryl)iodonium tosylate, generated in situ, is the active catalytic species. nih.gov This species reacts with the aldoxime to form a nitrile oxide intermediate, which then undergoes intramolecular cycloaddition to yield the fused isoxazole derivative. nih.gov

Reactivity of the Isoxazole Ring System

The isoxazole ring possesses a unique reactivity profile stemming from its aromaticity and the presence of the weak N-O bond. benthamdirect.comresearchgate.net This allows for a variety of chemical transformations, making isoxazoles versatile synthetic intermediates. researchgate.net

Nucleophilic Sites and Regioselectivity

The isoxazole ring is generally considered a π-excessive heterocycle, but its nucleophilicity is lower than that of other five-membered heterocycles like furan (B31954) or thiophene (B33073). chemicalbook.comsorbonne-universite.fr Electrophilic aromatic substitution (SEAr) reactions typically occur at the C4 position. sorbonne-universite.fr However, the generation of isoxazolyl anions for nucleophilic reactions can be challenging, as deprotonation at the C3 or C5 positions can lead to ring cleavage. sorbonne-universite.fr

In the context of 1,3-dipolar cycloaddition reactions to form bis-isoxazoles, the regioselectivity is governed by the electronic properties of the reacting species. nih.gov For instance, in the reaction of an isoxazoline (B3343090) with a nitrile oxide, the oxygen atom of the 1,3-dipole preferentially links to the more sterically hindered and more nucleophilic carbon of the double bond. nih.gov The presence of two reactive nucleophilic sites in molecules like 3-amino-5-methyl-isoxazole (the -NH2 group and the -CH group) can lead to different products depending on the reaction conditions, highlighting the importance of regioselectivity control. nanobioletters.com

Ring-Opening Reactions

A key feature of the isoxazole ring is its susceptibility to ring-opening reactions, often initiated by cleavage of the weak N-O bond. benthamdirect.comresearchgate.net This can be triggered by various conditions, including reducing agents, basic conditions, or electrophilic attack. researchgate.netsorbonne-universite.fr For example, treatment of isoxazoles with a base like sodium methoxide (B1231860) can induce ring-opening. sorbonne-universite.fr

A notable application of this reactivity is the ring-opening fluorination of isoxazoles. organic-chemistry.orgresearchgate.netnih.gov Treatment with an electrophilic fluorinating agent like Selectfluor® leads to the formation of tertiary fluorinated carbonyl compounds. researchgate.netnih.gov The proposed mechanism involves an initial electrophilic aromatic fluorination of the isoxazole ring, followed by a nucleophilic attack of a fluoride (B91410) anion, leading to N-O bond cleavage and the formation of an α-fluorocyanoketone. researchgate.net This transformation is particularly useful for synthesizing complex fluorine-containing molecules. organic-chemistry.org

Electron capture by isoxazole can also lead to the dissociation of the O-N bond and ring opening, forming a diradical species where the oxygen and nitrogen fragments interact through the remaining molecular framework. nsf.gov

Functionalization Reactions (e.g., Halogenation, Arylation)

The isoxazole ring can be functionalized through various reactions, including halogenation and arylation. researchgate.net Due to the ring's relatively low nucleophilicity, electrophilic halogenation can be challenging but is often accelerated by the presence of activating substituents. sorbonne-universite.fr For instance, the iodination of 5-methylisoxazole (B1293550) and the bromination of 5-phenylisoxazole (B86612) proceed in good yields under appropriate conditions. sorbonne-universite.fr

Direct C-H arylation of isoxazoles has also been developed as a powerful tool for their functionalization. sorbonne-universite.frresearchgate.net These reactions are typically catalyzed by transition metals and allow for the step-by-step introduction of multiple substituents onto the isoxazole core. sorbonne-universite.frresearchgate.netthieme-connect.com

| Reaction Type | Reagents/Conditions | Position of Functionalization | Product |

| Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | C4 | 4-Iodoisoxazole derivative |

| Bromination | Bromine (Br2), Iron (Fe) | C4 | 4-Bromoisoxazole derivative |

| Direct C-H Arylation | Transition metal catalyst (e.g., Rh(III)) | C4 or C5 | Arylated isoxazole derivative |

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry provides profound insights into the mechanisms, kinetics, and thermodynamics of chemical reactions involving 1-isoxazol-5-yl-ethylamine and its derivatives. Density Functional Theory (DFT) is a particularly powerful tool for these investigations. nih.gov

Modeling Reaction Mechanisms

DFT calculations are employed to map the potential energy surfaces of reactions, identifying transition states and intermediates. nih.gov

Acylation: For N-acylation reactions, computational studies can elucidate the precise mechanism, confirming the two-step nucleophilic addition-elimination pathway. researchgate.net DFT calculations have shown that the initial nucleophilic attack by the amine on the carbonyl carbon is typically the rate-limiting step. researchgate.net These models can also predict the influence of substituents on both the amine and the acylating agent, as well as the role of steric hindrance in determining site-selectivity in polyfunctional molecules. researchgate.net

Reductive Amination: Theoretical studies of reductive amination have clarified the reaction pathway, which involves the initial formation of a hemiaminal intermediate, followed by dehydration to an imine, and subsequent reduction. researchgate.net DFT calculations support experimental findings that reducing agents like sodium triacetoxyborohydride (B8407120) selectively reduce the imine over the starting aldehyde or ketone. nih.govacs.org This selectivity is explained by the lower energy of the transition state for the hydride transfer to the imine compared to the carbonyl compound. nih.gov

SNAr Reactions: The mechanism of SNAr reactions has been a subject of extensive computational study. While traditionally viewed as a two-step process via a Meisenheimer complex, recent DFT studies suggest that many SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. acs.orgharvard.edu Computational models can predict whether a given reaction will be stepwise or concerted by analyzing the stability of the potential Meisenheimer intermediate. acs.orgharvard.edu Factors such as the solvent, the nature of the leaving group, and the nucleophile all influence the reaction pathway. researchgate.net

Conformational Analysis and Molecular Properties

Theoretical calculations are also used to study the three-dimensional structure and electronic properties of molecules, which are critical for understanding their reactivity. For instance, computational models can predict the rotational energy barrier around the bond connecting the ethylamine (B1201723) side chain to the isoxazole ring. This information helps to determine the molecule's preferred conformations, which can influence how it interacts with other reactants or binds to a biological target.

Biological Activities and Pharmacological Relevance

Antimicrobial Activities

The isoxazole (B147169) scaffold is a key constituent in a variety of compounds exhibiting broad-spectrum antimicrobial properties. ipindexing.commdpi.com Research has highlighted the efficacy of isoxazole derivatives against a range of microbial pathogens, including bacteria, fungi, viruses, and protozoa. ipindexing.comresearchgate.netresearchgate.net

Isoxazole derivatives have been widely investigated for their antibacterial potential. innovareacademics.in The structural features of these compounds, such as the specific substituents on the isoxazole or associated phenyl rings, play a crucial role in determining their antibacterial potency. innovareacademics.in

A significant area of research has focused on the development of isoxazole-containing molecules as novel antitubercular agents to combat Mycobacterium tuberculosis (Mtb), including drug-resistant strains. jrespharm.comnih.gov Various studies have identified potent isoxazole derivatives with significant activity against Mtb. researchgate.netnih.govnih.gov For instance, a series of dihydropyrazole-1-carboxamides incorporating an isoxazole moiety yielded compounds with a minimum inhibitory concentration (MIC) of 0.1 µg/mL against M. tuberculosis. jrespharm.com Another study generated a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, with one derivative showing an MIC of 0.25 μg/mL against Mtb H37Rv strains. nih.gov

| Compound Class | Specific Derivative Example | Target Strain | Observed Activity | Reference |

|---|---|---|---|---|

| Substituted Isoxazole Phenol | 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Mycobacterium tuberculosis | Specific inhibitory activity against Mtb. | nih.gov |

| Isoxazole-appended Dihydropyrazoles | Compounds 4n and 4o | Mycobacterium tuberculosis | MIC of 0.1 µg/mL. | jrespharm.com |

| Indolyl Isoxazole Carboxylates | Compound 5e (3,4-dichlorobenzyl substituent) | M. tuberculosis H37Rv | MIC of 0.25 µg/mL. | nih.gov |

| Isoxazole-encompassed 1,2,4-Triazoles | Derivative 5D | M. tuberculosis H37Rv | MIC of 0.8 µg/mL. | researchgate.net |

| Isoxazolone Derivatives | Compound 5b (cyclohexyl moiety) | M. tuberculosis H37Rv | 87% inhibition at 6.25 µg/mL. | scispace.com |

Investigations into the mechanism of action of antitubercular isoxazoles suggest their primary target is the mycobacterial cell wall. jrespharm.comnih.gov One study revealed that an isoxazole derivative inhibits FadD32 and FadD28, which are fatty acyl-AMP ligase enzymes essential for the synthesis of mycolic acid, a critical component of the Mtb cell wall. nih.gov This inhibition disrupts cell wall synthesis, creating unfavorable conditions for the bacterium's survival. nih.gov Another proposed mechanism for isoxazole-containing compounds involves the dual inhibition of both mycolic acid and peptidoglycan synthesis, further compromising the integrity of the mycobacterial cell wall. jrespharm.com

The isoxazole ring is a key feature in several compounds with significant antifungal properties. ipindexing.commdpi.comnih.gov Research has demonstrated the efficacy of isoxazole derivatives against various fungal pathogens, most notably Candida albicans. nih.govnih.gov A novel series of isoxazole derivatives displayed selective antifungal activity against C. albicans while not affecting beneficial microbiota. nih.gov These compounds also proved effective in eradicating biofilms formed by Candida. nih.gov

| Compound Class | Specific Derivative Example | Target Fungi | Observed Activity | Reference |

|---|---|---|---|---|

| Isoxazole Derivatives | PUB14 and PUB17 | Candida albicans | Selective antifungal activity, effective against biofilms. | nih.gov |

| Isoxazole-Isoxazoline Conjugates | Compound (5a) | Candida albicans | Inhibition zone of 21 ± 0.50 mm, comparable to Amphotericin B. | nih.gov |

| 3-Nitroisoxazolines | Spirocyclic (1) and Bicyclic (2) derivatives | Fungal cultures | Moderate antifungal activity. | mdpi.com |

| Substituted Isoxazoles | Derivatives VIIa-h | C. albicans, A. niger | Mild to higher antifungal activity. | mdpi.com |

The antiviral potential of isoxazole derivatives has been an active area of investigation. mdpi.comresearchgate.net Synthetic nucleoside analogues containing the isoxazole ring have shown particular promise. A library of 5-isoxazol-5-yl-2′-deoxyuridines demonstrated activity against several DNA and RNA viruses, including herpes simplex viruses (HSV-1 and HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3, and vesicular stomatitis virus (VSV). researchgate.netnih.govnih.gov However, these specific compounds were found to be inactive against other viruses like influenza, coronavirus, and HIV. researchgate.netnih.gov Other research has identified bicyclic isoxazoline (B3343090) derivatives with submicromolar activity against the influenza A (H1N1) virus. mdpi.com

| Compound Class | Target Virus | Observed Activity (EC₅₀) | Reference |

|---|---|---|---|

| 5-isoxazol-5-yl-2′-deoxyuridines | Herpes Simplex Virus-1 (HSV-1) | 1.5-7.8 µg/mL | nih.gov |

| 5-isoxazol-5-yl-2′-deoxyuridines | Herpes Simplex Virus-2 (HSV-2) | 1.0-5.6 µg/mL | nih.gov |

| 5-isoxazol-5-yl-2′-deoxyuridines | Vesicular Stomatitis Virus (VSV) | 0.4-1.6 µg/mL | nih.gov |

| 5-isoxazol-5-yl-2′-deoxyuridines | Coxsackie B3 Virus | 1.6-6.2 µg/mL | nih.gov |

| Methyl-isoxazol derivatives | Poliovirus 1 | Inhibitory activity better than pirodavir. | mdpi.com |

| Cyclooctane-containing isoxazolines | Influenza A/H1N1 | Activity in the submicromolar range. | mdpi.com |

Isoxazole-based compounds have emerged as promising candidates for the development of new treatments for protozoal diseases. researchgate.netnih.gov Significant research has been conducted on their efficacy against the causative agents of Human African Trypanosomiasis (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). researchgate.netacs.org

Novel aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole have demonstrated potent activity against both parasites. researchgate.net Several of these compounds exhibited antitrypanosomal IC₅₀ values below 10 nM, with some showing results superior to the standard drug pentamidine (B1679287) in mouse models. researchgate.net Similarly, a number of the analogues displayed potent antiplasmodial activity, with three compounds having sub-nanomolar potencies against P. falciparum. researchgate.net Other studies have synthesized 4-aminomethyl 5-aryl-3-substituted isoxazoles and found them to be active against Leishmania amazonensis and Trypanosoma cruzi. nih.gov

| Compound Class | Target Protozoa | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Trypanosoma brucei rhodesiense | Six compounds with IC₅₀ values < 10 nM. | researchgate.net |

| Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Plasmodium falciparum | Twelve compounds with IC₅₀ values < 25 nM, three with sub-nanomolar potencies. | researchgate.net |

| 3,5-Diphenylisoxazole Derivatives | Trypanosoma brucei rhodesiense | Eleven compounds with IC₅₀ values < 10 nM. | acs.org |

| 3,5-Diphenylisoxazole Derivatives | Plasmodium falciparum | Eighteen compounds with IC₅₀ values < 15 nM. | acs.org |

| 4-Aminomethyl 5-aryl-3-substituted isoxazoles | Leishmania amazonensis | Many compounds with IC₅₀ < 50 μM. | nih.gov |

| 4-Aminomethyl 5-aryl-3-substituted isoxazoles | Trypanosoma cruzi | Many compounds with IC₅₀ < 50 μM. | nih.gov |

Activity Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)

Antiviral Activity

Anticancer and Antiproliferative Activities

Derivatives incorporating the isoxazole moiety have been a subject of interest in oncology research, particularly for prostate cancer. These studies highlight the role of the isoxazole ring system in interacting with key pathways involved in cancer progression.

The androgen-sensitive human prostate cancer cell lines, LNCaP and LAPC-4, are standard models for evaluating potential prostate cancer therapeutics. A series of synthetic isoxazolyl steroids have demonstrated notable antiproliferative activity against these cell lines. For instance, the candidate compound (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol was shown to suppress the growth of both LNCaP and LAPC-4 cells. umtm.cznih.gov This activity is linked to the compound's ability to interfere with androgen receptor signaling, a critical pathway for the proliferation of these cancer cells. umtm.cz

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the biosynthesis of androgens and is a validated target for treating castration-resistant prostate cancer. umtm.cz The inhibitory potential of isoxazole derivatives against CYP17A1 has been investigated. Studies on a range of 3β-hydroxy-5-ene steroids featuring an isoxazole fragment in their side chain revealed a moderate inhibitory effect on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1. umtm.cznih.gov While some derivatives showed modest activity, the research indicates that the isoxazole scaffold can be oriented to interact with this key enzyme in androgen synthesis. For example, one isoxazole derivative lacking a substituent at the C-5 position of the heterocyclic ring demonstrated the highest inhibition of 17,20-lyase activity among the tested compounds. umtm.cz

Table 1: Anticancer Activity of an Isoxazolyl Steroid Derivative

| Compound | Target Cell Lines | Key Biological Activities | Enzyme Inhibition |

|---|---|---|---|

| (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol | LNCaP, LAPC-4 | - Suppressed androgen receptor signaling

| Moderate inhibition of CYP17A1 (17α-hydroxylase and 17,20-lyase activity) |

Modulation of Androgen Receptor Signaling

Anti-inflammatory and Analgesic Effects

The 1-isoxazol-5-yl-ethylamine structure is also integral to derivatives designed to treat pain, particularly neuropathic pain, which often responds poorly to standard analgesics.

T-type calcium channels, particularly the subtypes Cav3.1 (α1G) and Cav3.2 (α1H), are implicated in the signaling pathways of chronic pain. nih.govresearchgate.net Blocking these channels is a promising strategy for developing new analgesics. Researchers have synthesized and tested novel tetrahydropyridinyl and piperidinyl ethylamine (B1201723) derivatives that incorporate the isoxazol-5-yl-methylaminoethyl structure. nih.govresearchgate.net Several of these compounds demonstrated potent blocking activity against both Cav3.1 and Cav3.2 T-type calcium channels simultaneously. nih.govresearchgate.net This dual-subtype modulation suggests a potential for broad efficacy in pain states mediated by these channels. nih.gov

The therapeutic potential of T-type calcium channel blockers derived from this compound has been validated in preclinical models of neuropathic pain. In a rat model where neuropathic pain was induced by spinal nerve ligation, the administration of these derivatives significantly reduced pain responses. nih.govresearchgate.net Specifically, the compounds were effective in alleviating mechanical allodynia (pain from a normally non-painful touch) and cold allodynia. nih.govresearchgate.net These findings suggest that modulating T-type calcium channels with these isoxazole-containing compounds is a viable approach for the treatment of neuropathic pain. nih.gov

Table 2: Analgesic Activity of this compound Derivatives

| Derivative Class | Molecular Target | Pain Model | Observed Effects |

|---|---|---|---|

| 1-(Isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine (B1245486)/piperidine (B6355638) derivatives | T-type calcium channels (Cav3.1 and Cav3.2) | Rat model of neuropathic pain (spinal nerve ligation) | - Significant decrease in mechanical allodynia

|

T-type Calcium Channel Blocking Activity

Enzyme Inhibition Studies

Research has shown that the isoxazole scaffold, a key feature of this compound, is present in molecules that act as enzyme inhibitors. The five-membered ring structure of isoxazole derivatives is recognized for its role in a wide spectrum of biological functions, particularly in enzyme inhibition. nih.gov

α-Amylase and α-Glucosidase Inhibition

The inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes mellitus by controlling post-meal blood sugar levels. nih.gov Studies on isoxazolidine (B1194047) derivatives, which share a structural relationship with this compound, have demonstrated their potential as dual inhibitors of these enzymes.

A series of novel isoxazolidines exhibited significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.com All tested compounds showed excellent inhibitory potential with IC50 values ranging from 53 to 232.8 μM for α-amylase and 94.33 to 258.7 μM for α-glucosidase, outperforming the standard drug, acarbose. mdpi.com One particular compound, designated 5d, was identified as a potent competitive inhibitor of both enzymes, with IC50 values of 53.03 μM for α-amylase and 94.33 μM for α-glucosidase. mdpi.com Kinetic studies revealed that this compound acts as a competitive inhibitor against α-glucosidase. mdpi.com

Similarly, another study on multifunctional isoxazolidine derivatives found that they exhibited better inhibitory effects against porcine pancreatic α-amylase (PPA), human pancreatic α-amylase (HPA), and human liver α-glucosidase (HLAG) when compared to acarbose. nih.gov The IC50 values for these derivatives ranged from 12.3 to 38.2 μM for PPA, 10.1 to 26.8 μM for HPA, and 65.4 to 274.8 μM for HLAG. nih.gov

Table 1: Inhibitory Activity of Isoxazolidine Derivatives against α-Amylase and α-Glucosidase

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Isoxazolidine Series | α-Amylase | 53 - 232.8 | mdpi.com |

| Isoxazolidine Series | α-Glucosidase | 94.33 - 258.7 | mdpi.com |

| Compound 5d | α-Amylase | 53.03 | mdpi.com |

| Compound 5d | α-Glucosidase | 94.33 | mdpi.com |

| Multifunctional Isoxazolidines | Porcine Pancreatic α-Amylase (PPA) | 12.3 - 38.2 | nih.gov |

| Multifunctional Isoxazolidines | Human Pancreatic α-Amylase (HPA) | 10.1 - 26.8 | nih.gov |

| Multifunctional Isoxazolidines | Human Liver α-Glucosidase (HLAG) | 65.4 - 274.8 | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Research into isoxazole derivatives has revealed their potential as carbonic anhydrase inhibitors. nih.govambeed.com

In one study, several synthesized isoxazole derivatives were tested for their inhibitory action against the CA enzyme. nih.gov Four compounds (AC1, AC2, AC3, and AC4) showed significant activity, with IC50 values of 368.2, 112.3, 228.4, and 483.0 μM, respectively. nih.gov The most active compound, AC2, featured a thiophene (B33073) ring, highlighting the importance of the aromatic ring's nature and substitution pattern in determining the structure-activity relationship against carbonic anhydrase. nih.gov

Another study on new isoxazolidinyl-based N-alkylethanolamines demonstrated their role as activators of human brain carbonic anhydrases. nih.gov Furthermore, research on dihydro-pyrrol-2-one compounds with dual sulfonamide groups showed potent inhibition of several human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII. acs.org

Neuropharmacological Aspects

The structural framework of this compound is pertinent to neuropharmacology, particularly in the context of glutamate (B1630785) and cannabinoid receptors.

Ligand Activity for Glutamate Receptors (iGluR, mGluR)

Isoxazole derivatives have been investigated as ligands for both ionotropic (iGluR) and metabotropic glutamate receptors (mGluR), which are crucial for synaptic transmission and plasticity in the central nervous system. beilstein-journals.orgnih.govgoogle.com

Homoibotenic acid (HIBO) analogues, which are 2-aminoethylisoxazole derivatives, have shown varying affinities for different glutamate receptors, with notable potencies for the GluA1, GluA2, and GluA5 receptors. beilstein-journals.org The development of bicyclic oxazole (B20620) and thiazole (B1198619) compounds as positive allosteric modulators of the mGluR5 receptor highlights the therapeutic potential of targeting this receptor for neurological and psychiatric disorders associated with glutamate dysfunction. google.com

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and represents a therapeutic target for inflammatory conditions without the psychoactive effects associated with the CB1 receptor. scientificarchives.comfrontiersin.org Selective CB2 agonists are being explored for their anti-inflammatory and neuroprotective effects. scientificarchives.comfrontiersin.orgub.edu

While direct studies on this compound as a CB2 agonist are not specified, the isoxazole moiety is found in compounds designed as synthetic cannabinoids. Research on CB2 selective agonists, such as ABK5-1, has demonstrated their ability to reduce the production of pro-inflammatory cytokines in microglia, suggesting a potential anti-inflammatory role in the central nervous system. scientificarchives.com The activation of CB2 receptors has been shown to inhibit ERK1/2 phosphorylation in microglia, a key signaling pathway in inflammation. scientificarchives.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For isoxazole derivatives, SAR studies have provided valuable insights into the structural requirements for their inhibitory and receptor-binding activities.

In the context of carbonic anhydrase inhibition, the type and substitution pattern of the aromatic ring attached to the isoxazole core are critical. nih.gov For instance, a thiophene ring was found to enhance the inhibitory activity of an isoxazole derivative against carbonic anhydrase. nih.gov

For GPR88 agonists, SAR studies on (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazoles revealed that the lipophilicity of an alkoxy group is favorable for potency. nih.gov Modifications at the C-5 position of the isoxazole ring in allosteric RORγt inverse agonists showed that a hydrogen bond donor moiety, such as a pyrrole (B145914), is necessary for high potency. nih.gov A focused library of C-5 derivatives demonstrated that even slight changes, like a nitrogen shift within the pyrrole ring, could significantly decrease potency. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents. Research has shown that specific modifications can enhance their therapeutic properties.

For instance, in a series of phenylisoxazole quinoxalin-2-amine (B120755) hybrids, the presence of a chloro (Cl) substituent at the R³ position was found to be crucial for achieving higher α-amylase inhibitory potential. This is attributed to the electronegative nature of chlorine, which forms multiple interaction bonds with the enzyme. researchgate.net

Similarly, in the context of T-type calcium channel blockers, new tetrahydropyridinyl and piperidinyl ethylamine derivatives were designed. Among these, compounds with specific substitutions showed potent blocking activity against CaV3.1 and CaV3.2 channels, which are implicated in neuropathic pain. researchgate.net These compounds were found to be effective in reducing pain responses in animal models. researchgate.net

Furthermore, a study on 7-aminooxazolo[5,4-d]pyrimidines demonstrated that modifications at the 7-position influenced their biological activity. The most active compounds featured lipophilic chains, such as 7-N-pentyl and 7-(N,N-dimethylamino)propyl groups. mdpi.com

The strategic placement of different functional groups on the isoxazole ring can lead to varied pharmacological actions, including analgesic, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.netnih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

| Base Compound/Series | Substituent Modification | Observed Biological Activity | Reference |

| Phenylisoxazole quinoxalin-2-amine hybrids | Chloro (Cl) at R³ position | Enhanced α-amylase inhibitory activity | researchgate.net |

| Tetrahydropyridinyl and piperidinyl ethylamine derivatives | Specific substitutions on the piperidine/tetrahydropyridine ring | Potent T-type calcium channel (CaV3.1, CaV3.2) blockers, effective in neuropathic pain models | researchgate.net |

| 7-aminooxazolo[5,4-d]pyrimidines | Lipophilic chains (e.g., 7-N-pentyl, 7-(N,N-dimethylamino)propyl) at the 7-position | Increased immunosuppressive activity | mdpi.com |

Pharmacophore Mapping and Ligand-Based Virtual Screening

Pharmacophore mapping is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. ijpsonline.com This approach aids in the design of new, potent, and selective ligands.

In the development of T-type calcium channel blockers, a ligand-based virtual screening and pharmacophore modeling approach was employed to design novel tetrahydropyridinyl and piperidinyl ethylamine derivatives. researchgate.net The designed compounds were then synthesized and evaluated, with some showing significant inhibitory activity. researchgate.net

Similarly, reverse pharmacophore mapping has been utilized to predict the biological targets of novel bis-triazole compounds, identifying their potential as anticancer agents by showing their binding probabilities to various kinases. openmedicinalchemistryjournal.com This technique helps in understanding the polypharmacology of compounds and identifying potential new therapeutic applications. openmedicinalchemistryjournal.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods that provide insights into the binding modes and interactions between a ligand and its target protein at the atomic level. bibliotekanauki.plplos.org

Studies on isoxazole derivatives have extensively used these techniques to understand their mechanism of action. For example, molecular docking of isoxazole-carboxamide derivatives as COX inhibitors revealed that specific substitutions, such as a 3,4-dimethoxy group on one phenyl ring and a chlorine atom on another, pushed the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal interactions with the COX-2 enzyme. nih.gov

Binding Energy Analysis with Target Enzymes

Binding energy calculations are used to estimate the strength of the interaction between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

In a study of phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors, molecular docking studies supported the in vitro findings. Compound 5h exhibited a high binding energy of -8.9 ± 0.10 kcal/mol with the α-amylase enzyme, while compound 5c showed a binding energy of -9.0 ± 0.20 kcal/mol with the α-glucosidase enzyme. researchgate.net

Molecular docking of certain alkaloids with SARS-CoV-2 3CLpro also demonstrated high binding affinity values, indicating strong binding interactions with the active site of the protein. researchgate.net

Table 2: Binding Energy Analysis of Isoxazole Derivatives with Target Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| Compound 5h | α-amylase | -8.9 ± 0.10 | researchgate.net |

| Compound 5c | α-glucosidase | -9.0 ± 0.20 | researchgate.net |

| A7 | PfDHFR | -9.34 | researchgate.net |

| A8 | PfDHFR | -9.90 | researchgate.net |

| A18 | PfDHFR | -9.67 | researchgate.net |

| A21 | PfDHFR | -9.57 | researchgate.net |

| WR99210 (Reference) | PfDHFR | -10.86 | researchgate.net |

Ligand-Target Interactions (e.g., Hydrogen Bonding)

The stability of a ligand-target complex is often governed by a network of interactions, with hydrogen bonds and hydrophobic interactions playing a pivotal role. plos.orgresearchgate.net

Molecular docking studies of phenylisoxazole quinoxalin-2-amine hybrids revealed that the chloro substituent formed multiple p–alkyl and alkyl bonds with the α-amylase enzyme. researchgate.net In another example, the interaction plots for certain antiprotozoal agents indicated hydrogen bonding with Ile164 of the target enzyme, similar to the co-crystallized ligand. researchgate.net

The ability of the urea (B33335) functionality in some derivatives to form multiple stable hydrogen bonds with target proteins is a key element in their molecular recognition and bioactivity. nih.gov In some cases, strong, low-barrier hydrogen bonds can be critical for target affinity and specificity, as demonstrated with the antitubercular drug bedaquiline. biorxiv.org

These detailed molecular interactions are fundamental to understanding the structure-activity relationships and for the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Research Applications Beyond Medicinal Chemistry

Agrochemical Research

The isoxazole (B147169) moiety is a key component in a variety of agrochemicals due to its broad spectrum of biological activities. researchgate.netrsc.org Research has explored its integration into insecticides, herbicides, and fungicides, demonstrating the versatility of this heterocyclic system in crop protection.

Insecticidal Properties

The isoxazoline (B3343090) subclass of isoxazoles has emerged as a significant area of research for new insecticides. acs.org These compounds are recognized for their wide insecticidal spectrum and a mode of action that involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to nervous system disruption. usc.galacs.org While direct insecticidal data for 1-isoxazol-5-yl-ethylamine is not prominently available, extensive research on related isoxazoline derivatives highlights the potential of this chemical class.

Numerous studies have designed and synthesized novel isoxazoline derivatives exhibiting potent insecticidal effects. For instance, a series of isoxazoline compounds incorporating meta-diamides were developed and tested against the fall armyworm (Spodoptera frugiperda). nih.gov One of the most effective compounds from this study, F32 , demonstrated significantly higher activity than the commercial insecticide fipronil. nih.gov Similarly, isoxazoline derivatives containing diacylhydrazine moieties have shown outstanding activity against pests like the diamondback moth (Plutella xylostella) and S. frugiperda. usc.gal In one study, compound D14 was found to be more potent than the commercial insecticides ethiprole (B1671408) and chlorantraniliprole (B1668704) against these pests. usc.gal Another study focusing on isoxazoline derivatives with an acylhydrazine moiety identified compound L17 as having superior insecticidal activity against S. frugiperda when compared to indoxacarb (B177179) and fluralaner. acs.orgnih.gov

These findings underscore the importance of the isoxazoline scaffold in developing new insecticidal agents. The general structure-activity relationship suggests that modifications on the core isoxazoline ring system can lead to highly potent compounds.

Table 1: Insecticidal Activity of Representative Isoxazoline Derivatives

| Compound | Target Pest | LC₅₀ (mg/L) | Reference |

|---|---|---|---|

| F32 | Spodoptera frugiperda | 3.46 | nih.gov |

| Fipronil (Control) | Spodoptera frugiperda | 78.8 | nih.gov |

| D14 | Plutella xylostella | 0.37 | usc.gal |

| Fluxametamide (Control) | Plutella xylostella | 0.30 | usc.gal |

| D14 | Spodoptera frugiperda | 1.72 | usc.gal |

| Chlorantraniliprole (Control) | Spodoptera frugiperda | 3.64 | usc.gal |

| L17 | Spodoptera frugiperda | 0.489 | acs.orgnih.gov |

| Fluralaner (Control) | Spodoptera frugiperda | 0.659 | acs.orgnih.gov |

Herbicidal Activities

Isoxazole derivatives have been widely investigated for their herbicidal properties. researchgate.netarabjchem.org A primary mechanism of action for many herbicidal isoxazoles is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (Protox). acs.org This enzyme is crucial in the porphyrin pathway, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell death in the presence of light and oxygen. acs.org

Research has explored various substituted isoxazoles for weed control. google.com For example, 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have been synthesized and evaluated for their herbicidal effects. acs.org Structure-activity relationship studies have shown that the nature and position of substituents on the aryl and isoxazole rings significantly influence the herbicidal potency. frontiersin.org While some isoxazole derivatives exhibit direct herbicidal activity, others have been developed as herbicide safeners. nih.gov A study on substituted oxazole (B20620) isoxazole carboxamides found that they can protect crops from the injurious effects of herbicides like chlorsulfuron (B1668881) by enhancing the activity of detoxifying enzymes such as glutathione (B108866) S-transferase. nih.gov Although specific data on this compound is not detailed, the consistent herbicidal activity across a range of isoxazole-containing structures points to the importance of this heterocycle in designing new weed management agents. researchgate.netfrontiersin.org

Fungicidal Applications

The isoxazole ring is a key structural feature in many compounds developed for their fungicidal properties. google.comsciensage.info Research has demonstrated that isoxazole derivatives, particularly isoxazolecarboxamides, can exhibit significant activity against a wide range of phytopathogenic fungi. researchgate.netscielo.org.mxredalyc.org

One study focused on the enantioselective synthesis of 3-substituted isoxazolecarboxamides and their effectiveness against fungi such as Alternaria alternata, Botrytis cinerea, and Fusarium culmorum. scielo.org.mx The results indicated that specific enantiomers of these compounds could achieve 100% growth retardation of several fungal strains. scielo.org.mx This highlights the stereospecificity of their mode of action.

Of particular relevance is the investigation into 5-aminoisoxazole derivatives. A study on 3-methyl-5-(acyl/alkyl)aminoisoxazole-4-thiocyanates revealed interesting in-vitro antifungal activity against various phytopathogenic fungi. researchgate.net The most active compounds in this series showed moderate preventive action against diseases such as late blight of tomato (Alternaria solani) and grape downy mildew (Plasmopara viticola). researchgate.net Furthermore, the development of novel 5-amino-isoxazole-4-carbonitriles has yielded compounds with broad-spectrum activity against both bacterial and fungal pathogens. d-nb.info

Table 2: Fungicidal Activity of a Representative 5-Aminoisoxazole Derivative

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3-Methyl-5-isobutyrylamino-isoxazole-4-thiocyanate | Plasmopara viticola | Moderate Preventive Activity | researchgate.net |

| Alternaria solani | Moderate Preventive Activity | researchgate.net |

Material Science Applications

The isoxazole nucleus has been incorporated into various materials to impart specific functional properties. Its utility has been explored in the development of photoresponsive materials and electrochemical sensors.

Photochromic Materials

Isoxazole derivatives have been successfully used as components in photochromic materials, particularly in the design of diarylethene-based molecular switches. scientific.netscientific.netresearchgate.net These materials can undergo reversible structural changes upon exposure to light of specific wavelengths, leading to a change in their absorption spectra, i.e., a color change. scientific.net The integration of an isoxazole ring into the diarylethene structure has been shown to play a crucial role in the photochromic process. scientific.netscientific.net

Studies have demonstrated that diarylethenes bearing an isoxazole moiety can switch from a colorless to a colored state upon irradiation with UV light, and this process is reversible with visible light. scientific.netresearchgate.net This behavior is observed both in solution and when the compounds are embedded in polymer films, such as polymethyl methacrylate (B99206) (PMMA). scientific.net The excellent thermal stability and fatigue resistance of these diarylethenes make them promising candidates for applications in optical data storage and molecular-scale electronic devices. grafiati.com While the specific this compound has not been the focus of these studies, the broader class of isoxazole-containing diarylethenes consistently demonstrates these desirable photochromic properties. acs.org

Electrochemical Probes

The isoxazole ring system has been investigated as a core component in the design of electrochemical sensors. researchgate.net The nitrogen and oxygen heteroatoms in the ring can act as coordination sites for metal ions, making isoxazole derivatives suitable for use as selective electrochemical probes.

For example, a ferrocenyl-isoxazole derivative has been synthesized and shown to act as a selective electrochemical, colorimetric, and fluorescent probe for the detection of copper(II) ions. researchgate.netacs.org The presence of Cu²⁺ induces a detectable shift in the redox potential of the ferrocene (B1249389) unit, allowing for electrochemical sensing. researchgate.net The electrochemical behavior of isoxazole derivatives has also been studied using techniques like cyclic voltammetry to understand their oxidation and reduction processes, which is fundamental for their application as electrochemical probes. nih.gov Furthermore, styrylisoxazole-based probes have been developed for detecting hydrogen sulfide, where the reduction of a nitro group to an amine group triggers a fluorescent response. scispace.com Although research has not specifically centered on this compound as an electrochemical probe, the inherent properties of the isoxazole scaffold make it a promising platform for the future development of novel sensors. arabjchem.orgmdpi.com

Dye-Sensitized Solar Cells (DSSCs)

The application of isoxazole derivatives in dye-sensitized solar cells has been noted in general material science reviews. scilit.comresearchgate.net The core structure is considered potentially useful due to its optical and electronic properties which are critical for an effective photosensitizer, the key component in DSSCs responsible for light absorption and electron transfer. nih.govresearchgate.net An ideal dye must have broad absorption spectra, appropriate energy levels for electron injection into the semiconductor (like TiO2), and stability. nih.govrsc.org However, specific studies detailing the synthesis, characterization, and performance of this compound as a dye in DSSCs are not found in the current body of research.

High-Energy Materials

In the broader context of material science, isoxazole derivatives have been mentioned as having potential relevance in the field of high-energy materials. scilit.comresearchgate.net The high nitrogen content and the energy of the N-O bond in the isoxazole ring can contribute to the energetic properties of a compound. Despite this general interest, there is no specific research available that investigates or details the use of this compound as a high-energy material.

Liquid Crystal Applications

The field of liquid crystals has seen the exploration of various heterocyclic compounds, including isoxazoles. The strong dipole moments, polarizability, and anisotropic geometry of the isoxazole core are features that can promote the formation of stable liquid crystal phases (mesophases). beilstein-journals.org Research has shown that isoxazole derivatives can favor the formation of nematic mesophases. beilstein-journals.orgresearchgate.net This behavior is crucial for applications in displays and other electro-optical devices. researchgate.net However, literature specifically documenting the synthesis and liquid crystalline properties of this compound could not be identified.

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors for metals like mild steel in acidic environments is a significant area of research. arabjchem.org Heterocyclic compounds containing nitrogen and oxygen, such as isoxazole derivatives, are often effective inhibitors because the heteroatoms can act as centers for adsorption onto the metal surface, forming a protective layer. arabjchem.orgchemrevlett.com

Several studies have successfully demonstrated the corrosion inhibition properties of various isoxazole derivatives. For instance, compounds like (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, (3-(4-chlorophenyl isoxazol-5-yl) methanol, and [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol have been investigated, showing significant inhibition efficiencies. arabjchem.orgchemrevlett.comchemrevlett.com These studies typically involve electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate performance. chemrevlett.comchemrevlett.com The findings generally indicate that these molecules act as mixed-type inhibitors by adsorbing onto the steel surface according to models like the Langmuir adsorption isotherm. arabjchem.orgjmaterenvironsci.com

Despite the promising results for the isoxazole class, direct experimental or theoretical studies on the corrosion inhibition potential of this compound specifically are not present in the reviewed literature.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes or condensation reactions between hydroxylamine (B1172632) and β-dicarbonyl compounds. researchgate.net However, future research is focused on developing more efficient, regioselective, and stereoselective synthetic routes. A significant research gap exists in the asymmetric synthesis of chiral amines like 1-isoxazol-5-yl-ethylamine. The development of enantioselective methods is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.

Future exploration will likely concentrate on the following areas:

Catalytic Systems: The use of both chiral metal catalysts and organocatalysts to achieve high enantiomeric excess in the synthesis of chiral isoxazole derivatives is a promising frontier. thieme-connect.denih.gov

Multi-Component Reactions (MCRs): Designing novel MCRs that allow for the one-pot synthesis of complex this compound derivatives from simple starting materials would significantly improve efficiency and atom economy. mdpi.com

Flow Chemistry: The application of continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and facilitating safer scale-up of synthetic routes.

Novel Cycloaddition Strategies: Investigation into new cycloaddition partners and catalysts for the construction of the isoxazole ring can lead to derivatives with unique substitution patterns. For instance, methods like the reaction of difluoro oxime with enamines have been used to generate 3,4-disubstituted isoxazoles. rsc.org

Advanced Biological Activity Profiling and Mechanism Elucidation

Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govajrconline.orgrsc.org However, for this compound specifically, it is primarily regarded as a synthetic building block. A significant research gap is the comprehensive biological profiling of this compound and its direct derivatives.

Future research should focus on:

Broad-Spectrum Screening: Systematic screening of this compound analogues against a wide range of biological targets, including enzymes, receptors, and whole-cell assays (e.g., cancer cell lines, microbial strains), is necessary to uncover novel therapeutic potential. nih.govresearchgate.net

Mechanism of Action (MoA) Studies: For any identified bioactive compounds, detailed MoA studies are critical. This includes identifying the specific molecular targets and pathways through which they exert their effects. For example, some isoxazole derivatives have been investigated as tubulin inhibitors in cancer therapy or modulators of AMPA receptors in the context of neurodegenerative diseases. mdpi.comresearchgate.net Understanding these mechanisms is essential for rational drug design.

Structure-Activity Relationship (SAR) Analysis: A systematic SAR study is needed to understand how modifications to the this compound scaffold affect biological activity. This involves synthesizing a library of analogues with varied substituents and correlating the structural changes with their potency and selectivity. nih.govrsc.org For instance, studies on other isoxazoles have shown that the presence of specific groups, like trifluoromethyl (CF3), can enhance antimicrobial activity. nih.gov

Translational Research and Drug Development Potential

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. alliedacademies.orgmsjonline.org The isoxazole scaffold is present in several clinically approved drugs, demonstrating its therapeutic relevance. mdpi.com For a foundational molecule like this compound, the path to clinical application involves its incorporation into more complex drug candidates and rigorous preclinical evaluation.

Key areas for future translational research include:

Lead Compound Optimization: Using this compound as a starting point, medicinal chemists can design and synthesize novel compounds with improved "drug-like" properties, such as potency, selectivity, and favorable pharmacokinetic profiles. An example of this approach is the development of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine (B1245486) derivatives, which have shown promise as T-type calcium channel blockers for treating neuropathic pain in preclinical models. researchgate.netnih.gov

Preclinical Development: Promising candidates must undergo extensive preclinical testing, including in vivo efficacy studies in animal models of disease and safety pharmacology assessments. For example, derivatives of a novel bicyclic isoxazole scaffold have demonstrated oral activity in preclinical feeding models, suggesting potential for developing treatments for obesity. nih.gov

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to an isoxazole-based therapeutic is a crucial aspect of personalized medicine and a key goal of translational research. nih.gov

Sustainable and Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net Traditional methods for synthesizing isoxazoles can involve harsh conditions and toxic solvents. rsc.org A significant future direction is the development of environmentally benign synthetic protocols for this compound and its derivatives.

Research in this area should prioritize:

Alternative Energy Sources: The use of microwave irradiation and ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. preprints.org

Green Solvents and Catalysts: A major focus is replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.netscirp.org Furthermore, employing biodegradable and recyclable catalysts, such as functionalized cellulose (B213188) or simple organic molecules like urea (B33335), aligns with green chemistry principles. mdpi.comresearchgate.net

Atom Economy: Developing reactions, such as multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isoxazol-5-yl-ethylamine, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis often begins with β-(isoxazol-5-yl)enamines, which undergo self-condensation under acidic or acetyl chloride conditions. Key considerations include the reactivity of the isoxazole ring and the steric/electronic effects of substituents. For example, acetyl chloride promotes cyclization to form 1,3-diisoxazolyl-dieneamines, while protic acids favor dimerization pathways. Selectivity depends on temperature, solvent polarity, and catalyst choice . Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethylamine moiety shows distinct triplet signals for CH2 groups (δ ~2.7–3.1 ppm) and coupling with the isoxazole proton (δ ~8.5 ppm).

- IR : Stretching frequencies for NH2 (3350–3250 cm⁻¹) and C=N (1600–1500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 125 for the base structure) and fragmentation patterns (e.g., loss of NH2CH2) validate the backbone .

Q. What are the critical parameters for maintaining the stability of this compound during storage?

- Methodological Answer : Stability is compromised by moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation, particularly oxidation of the ethylamine group or ring-opening of the isoxazole .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the isoxazole ring in this compound under various reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic substitution sites on the isoxazole ring. Fukui indices identify nucleophilic centers (e.g., N-atom at position 2), while molecular dynamics simulations model solvent effects on reaction pathways. Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, enzyme isoforms). Conduct meta-analyses using standardized protocols (e.g., IC50 comparisons under identical buffer conditions). Cross-validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry). For enzyme inhibition studies, ensure substrate saturation and control for non-specific binding using knockout mutants .

Q. What strategies optimize the regioselectivity in functionalizing the ethylamine moiety of this compound?

- Methodological Answer : Protecting the isoxazole ring (e.g., Boc anhydride for NH2 protection) prevents undesired side reactions. For alkylation, use bulky bases (e.g., LDA) to deprotonate the ethylamine selectively. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables C–H functionalization at specific positions. Monitor regioselectivity via LC-MS and isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.